4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide
CAS No.: 866157-07-5
Cat. No.: VC7053675
Molecular Formula: C16H12FN3O3S
Molecular Weight: 345.35
* For research use only. Not for human or veterinary use.
![4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide - 866157-07-5](/images/structure/VC7053675.png)
Specification
CAS No. | 866157-07-5 |
---|---|
Molecular Formula | C16H12FN3O3S |
Molecular Weight | 345.35 |
IUPAC Name | 4-fluoro-N-(3-pyrazin-2-yloxyphenyl)benzenesulfonamide |
Standard InChI | InChI=1S/C16H12FN3O3S/c17-12-4-6-15(7-5-12)24(21,22)20-13-2-1-3-14(10-13)23-16-11-18-8-9-19-16/h1-11,20H |
Standard InChI Key | RHNQUKPSFGRUGR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC2=NC=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide is systematically named according to IUPAC guidelines as 4-fluoro-N-(3-pyrazin-2-yloxyphenyl)benzenesulfonamide . Its structure comprises:
-
A 4-fluorobenzenesulfonamide moiety, where the sulfonamide group (-SONH-) is attached to a fluorine-substituted benzene ring.
-
A 3-(pyrazin-2-yloxy)phenyl group, featuring a pyrazine ring connected via an ether linkage to the phenyl ring.
The SMILES notation C1=CC(=CC(=C1)OC2=NC=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F
and InChIKey RHNQUKPSFGRUGR-UHFFFAOYSA-N
provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS No. | 866157-07-5 | |
Molecular Formula | ||
Molecular Weight | 345.35 g/mol | |
IUPAC Name | 4-fluoro-N-(3-pyrazin-2-yloxyphenyl)benzenesulfonamide | |
PubChem CID | 3743061 |
Synthesis and Preparation
Table 2: Hypothetical Reaction Conditions
Purification and Characterization
Post-synthesis, purification likely involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. Characterization via , , and high-resolution mass spectrometry (HRMS) would confirm structure and purity .
Physicochemical Properties
Spectral Data
-
IR Spectroscopy: Expected peaks include at ~1150–1350 cm, at ~3300 cm, and at ~1100 cm.
-
(DMSO-d, 400 MHz):
-
δ 8.3–8.5 ppm (pyrazine H)
-
δ 7.6–7.8 ppm (sulfonamide aromatic H)
-
δ 6.9–7.2 ppm (phenyl ether H)
-
Biological Activity and Hypothesized Mechanisms
Carbonic Anhydrase Inhibition
While direct studies are lacking, structurally related sulfonamides (e.g., pyrazole-based derivatives) exhibit potent inhibition of human carbonic anhydrase isoforms (hCA II, IX, XII) . The sulfonamide group coordinates the zinc ion in the enzyme’s active site, while the pyrazinyloxy moiety may enhance selectivity for tumor-associated isoforms like hCA IX .
Table 3: Hypothesized Biological Targets
Target | Potential IC (nM) | Reference Analogs |
---|---|---|
hCA II | ~100–500 | Acetazolamide derivatives |
hCA IX | ~10–100 | Pyrazole sulfonamides |
Antibacterial and Antifungal Activity
Sulfonamides are historically associated with antimicrobial activity. The fluorine atom may augment efficacy against resistant strains by improving pharmacokinetics .
Research Gaps and Future Directions
Unexplored Therapeutic Areas
-
Neurodegenerative Diseases: Sulfonamides modulate ion channels implicated in epilepsy and migraines.
-
Anticancer Applications: hCA IX overexpression in hypoxic tumors warrants investigation .
ADMET Profiling
Systematic studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) are critical to advance this compound toward preclinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume